Cas no 1526572-40-6 (4-Methyl-4-(trifluoromethyl)piperidine)

4-Methyl-4-(trifluoromethyl)piperidine 化学的及び物理的性質
名前と識別子
-
- Piperidine, 4-methyl-4-(trifluoromethyl)-
- 4-Methyl-4-(trifluoromethyl)piperidine
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- インチ: 1S/C7H12F3N/c1-6(7(8,9)10)2-4-11-5-3-6/h11H,2-5H2,1H3
- InChIKey: FDQYCGCOGDNQHS-UHFFFAOYSA-N
- ほほえんだ: N1CCC(C)(C(F)(F)F)CC1
じっけんとくせい
- 密度みつど: 1.085±0.06 g/cm3(Predicted)
- ふってん: 130.3±35.0 °C(Predicted)
- 酸性度係数(pKa): 9.86±0.10(Predicted)
4-Methyl-4-(trifluoromethyl)piperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-126957-0.1g |
4-methyl-4-(trifluoromethyl)piperidine |
1526572-40-6 | 0.1g |
$956.0 | 2023-05-24 | ||
Enamine | EN300-126957-0.5g |
4-methyl-4-(trifluoromethyl)piperidine |
1526572-40-6 | 0.5g |
$1043.0 | 2023-05-24 | ||
Enamine | EN300-126957-1.0g |
4-methyl-4-(trifluoromethyl)piperidine |
1526572-40-6 | 1g |
$1086.0 | 2023-05-24 | ||
TRC | M256236-100mg |
4-Methyl-4-(trifluoromethyl)piperidine |
1526572-40-6 | 100mg |
$ 250.00 | 2022-06-02 | ||
Enamine | EN300-126957-10.0g |
4-methyl-4-(trifluoromethyl)piperidine |
1526572-40-6 | 10g |
$4667.0 | 2023-05-24 | ||
Enamine | EN300-126957-50mg |
4-methyl-4-(trifluoromethyl)piperidine |
1526572-40-6 | 50mg |
$912.0 | 2023-10-02 | ||
Enamine | EN300-126957-10000mg |
4-methyl-4-(trifluoromethyl)piperidine |
1526572-40-6 | 10000mg |
$4667.0 | 2023-10-02 | ||
Enamine | EN300-126957-500mg |
4-methyl-4-(trifluoromethyl)piperidine |
1526572-40-6 | 500mg |
$1043.0 | 2023-10-02 | ||
Enamine | EN300-126957-2.5g |
4-methyl-4-(trifluoromethyl)piperidine |
1526572-40-6 | 2.5g |
$2127.0 | 2023-05-24 | ||
TRC | M256236-1g |
4-Methyl-4-(trifluoromethyl)piperidine |
1526572-40-6 | 1g |
$ 1475.00 | 2022-06-02 |
4-Methyl-4-(trifluoromethyl)piperidine 関連文献
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
4-Methyl-4-(trifluoromethyl)piperidineに関する追加情報
Introduction to 4-Methyl-4-(trifluoromethyl)piperidine (CAS No. 1526572-40-6)
4-Methyl-4-(trifluoromethyl)piperidine, identified by the Chemical Abstracts Service Number (CAS No.) 1526572-40-6, is a significant compound in the realm of pharmaceutical chemistry and chemical biology. This piperidine derivative features a trifluoromethyl group at the 4-position and a methyl substituent at the 4-position of the piperidine ring, making it a structurally intriguing molecule with potential applications in drug discovery and material science. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, which are critical factors in medicinal chemistry for improving drug bioavailability and duration of action.
The compound's unique structural features have garnered attention in recent years due to its potential as an intermediate in synthesizing various pharmacologically active agents. Piperidine derivatives are widely recognized for their role in medicinal chemistry, often serving as key motifs in small-molecule drugs targeting neurological disorders, infectious diseases, and cancer. The incorporation of a trifluoromethyl group into the piperidine scaffold is particularly noteworthy, as this substitution pattern is frequently observed in marketed drugs due to its ability to modulate pharmacokinetic properties.
Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of 4-Methyl-4-(trifluoromethyl)piperidine as a building block for novel therapeutic agents. Studies have demonstrated that this compound exhibits promising interactions with biological targets, including enzymes and receptors involved in critical metabolic pathways. For instance, research has suggested that derivatives of this compound may exhibit inhibitory activity against certain kinases, which are overexpressed in various cancers. The trifluoromethyl group's electron-withdrawing nature can enhance binding affinity, making it an attractive feature for designing high-affinity ligands.
In addition to its pharmaceutical applications, 4-Methyl-4-(trifluoromethyl)piperidine has shown potential in materials science, particularly in the development of advanced polymers and liquid crystals. The electron-deficient nature of the trifluoromethyl group contributes to the molecule's ability to act as a precursor for functionalized materials with enhanced thermal stability and electronic properties. These characteristics make it valuable for creating novel materials with applications in optoelectronics and coatings.
The synthesis of 4-Methyl-4-(trifluoromethyl)piperidine typically involves multi-step organic reactions, often starting from commercially available piperidine derivatives. Key synthetic strategies include nucleophilic substitution reactions followed by functional group transformations to introduce the desired substituents. Advances in catalytic methods have improved the efficiency and selectivity of these synthetic routes, enabling larger-scale production with minimal byproduct formation. This progress is particularly important for industrial applications where cost-effectiveness and environmental sustainability are paramount.
From a regulatory perspective, 4-Methyl-4-(trifluoromethyl)piperidine (CAS No. 1526572-40-6) is subject to standard chemical safety protocols to ensure safe handling during synthesis, purification, and storage. While not classified as a hazardous material under current regulations, proper precautions must be taken to prevent exposure through inhalation or skin contact. Detailed safety data sheets (SDS) are available for researchers and industrial users, providing guidance on storage conditions, handling procedures, and emergency measures.
The compound's role in drug discovery continues to evolve with emerging research trends. Innovations in medicinal chemistry have led to the development of novel synthetic methodologies that allow for rapid diversification of piperidine-based libraries. Techniques such as flow chemistry and microwave-assisted synthesis have been particularly useful in accelerating the discovery process by enabling faster reaction times and improved yields. These advancements underscore the growing importance of 4-Methyl-4-(trifluoromethyl)piperidine as a versatile intermediate in modern drug development pipelines.
Future directions for research on 4-Methyl-4-(trifluoromethyl)piperidine may include exploring its potential as a scaffold for next-generation therapeutics targeting complex diseases such as neurodegenerative disorders and autoimmune conditions. The compound's structural flexibility allows for further derivatization into more complex molecules with tailored biological activities. Collaborative efforts between academic researchers and pharmaceutical companies could lead to groundbreaking discoveries that leverage this compound's unique chemical properties.
In conclusion, 4-Methyl-4-(trifluoromethyl)piperidine (CAS No. 1526572-40-6) represents a valuable asset in both pharmaceutical research and material science due to its versatile structural features and functional potential. Its continued study promises to yield new insights into disease mechanisms and innovative solutions for therapeutic intervention. As synthetic methodologies advance and computational tools become more sophisticated, the utility of this compound is expected to expand further into uncharted territories of chemical biology and drug design.
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